![molecular formula C22H27IN4O4 B15059719 Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-B]pyridine core, a pyrazole ring, and a tetrahydro-2H-pyran-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include iodine, tert-butyl esters, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. detailed studies on its biological activity and mechanism of action are still needed .
Industry
In industry, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its applications in industrial processes are still being explored .
Mécanisme D'action
The mechanism of action of Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is not well-understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[2,3-B]pyridine derivatives and pyrazole-containing compounds. Examples include:
- Pyrrolo[2,3-B]pyridine derivatives with different substituents at the 3- and 5-positions.
- Pyrazole-containing compounds with various functional groups attached to the pyrazole ring .
Uniqueness
The uniqueness of Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate lies in its combination of structural features, including the pyrrolo[2,3-B]pyridine core, the pyrazole ring, and the tetrahydro-2H-pyran-2-yl group. This combination of features makes it a versatile compound for various applications in scientific research .
Propriétés
Formule moléculaire |
C22H27IN4O4 |
|---|---|
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
tert-butyl 3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C22H27IN4O4/c1-22(2,3)31-21(28)27-14-18(23)17-10-15(11-24-20(17)27)16-12-25-26(13-16)7-9-30-19-6-4-5-8-29-19/h10-14,19H,4-9H2,1-3H3 |
Clé InChI |
WPPCESIVWNEELG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CN(N=C3)CCOC4CCCCO4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)

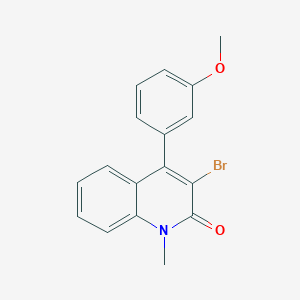
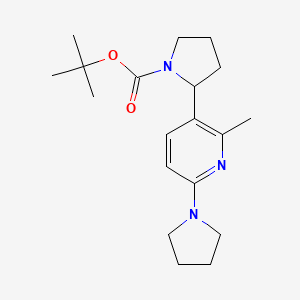
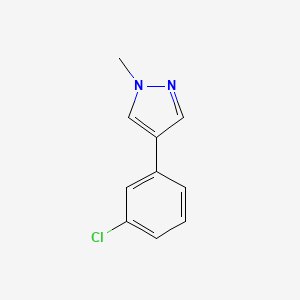
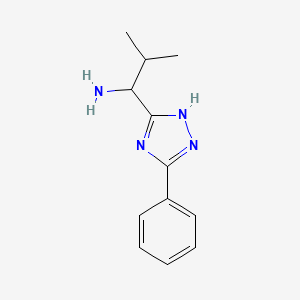
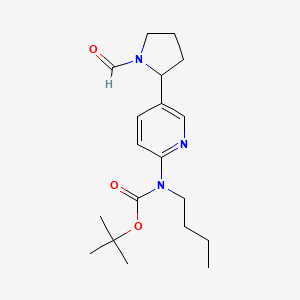
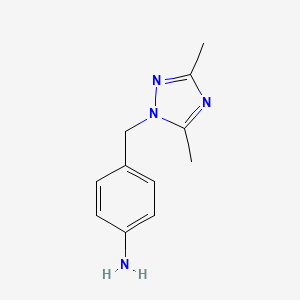
![4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)

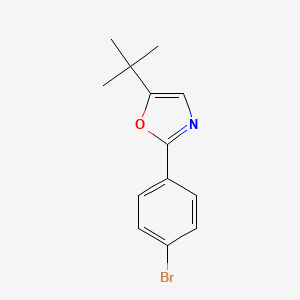

![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
